1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
Description
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a saturated pyrrolopyridine core with a methyl substituent at the 1-position and two hydrochloride counterions. The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .
Properties
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNHZVUDXXMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves multiple steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Scientific Research Applications
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride has several notable applications:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds .
Biology
- Biological Studies : The compound's structure is valuable for studying biological processes and interactions. It can be utilized in assays to investigate enzyme activities and receptor functions, providing insights into cellular mechanisms.
Medicine
- Potential Therapeutic Applications : Ongoing research is examining its potential effects in drug development, particularly for neurological disorders due to its ability to modulate specific enzymatic activities and receptor interactions .
Industrial Use
- Chemical Production : It is employed in the production of various chemical products and materials, contributing to advancements in industrial chemistry .
Case Studies
While specific case studies on the therapeutic applications of 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride are still emerging, preliminary studies indicate promising results in modulating neurochemical pathways relevant to mood disorders and cognitive functions. Further research is warranted to explore its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate certain enzymatic activities and receptor functions, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on the Pyrrolopyridine Core
Substituents on the pyrrolo[2,3-c]pyridine scaffold significantly impact synthetic yields and biological activity:
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) : Chlorination at the 5-position reduced synthetic yield to 71% compared to the unsubstituted analog (95% yield), suggesting electron-withdrawing groups may hinder reactivity .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : Methoxy substitution improved yield (80%) relative to the chloro analog, indicating electron-donating groups enhance synthesis efficiency .
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine : Methylation at the 1-position (as in the target compound) requires NaH and MeI under controlled conditions, a strategy applicable to pyrrolo[2,3-c]pyridine derivatives .
Table 1: Substituent Impact on Pyrrolopyridine Derivatives
Ring Saturation and Conformational Flexibility
- Octahydro vs. Dihydro Systems : The target compound’s octahydro structure (fully saturated) contrasts with dihydro analogs like 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (). Saturation reduces ring strain and enhances stability, which may improve pharmacokinetic properties .
- Unsaturated Analogs : Unsaturated derivatives, such as 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (), exhibit planar aromatic systems that facilitate π-π stacking interactions but may reduce solubility compared to saturated systems .
Ring Fusion Position ([2,3-c] vs. [2,3-b] vs. [3,4-c])
- [2,3-c] vs. [2,3-b] Fusion: The target compound’s [2,3-c] ring fusion shifts the nitrogen positions compared to [2,3-b] analogs (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridine in ).
- [3,4-c] Fusion : Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride () shares the same saturation but differs in ring connectivity, leading to distinct molecular geometries and physicochemical properties .
Salt Form and Solubility
- Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride form (two Cl⁻ counterions) likely offers higher aqueous solubility than mono-hydrochloride salts like 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (). This is critical for oral bioavailability .
Biological Activity
1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride (CAS Number: 2126177-49-7) is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 213.15 g/mol
- Physical State : Solid
- Purity : ≥ 97%
The biological activity of 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzymatic activities and receptor functions, which may lead to significant pharmacological effects. Preliminary studies suggest that it may act as an inhibitor of specific proteins involved in cancer progression and inflammation .
Antitumor Activity
Recent studies have reported that derivatives of pyrrolo compounds exhibit notable antitumor properties. For instance:
- In Vitro Studies : Compounds structurally related to 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine have shown moderate to excellent antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) . The most potent derivatives exhibited IC50 values ranging from 0.12 to 0.21 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
The mechanism by which these compounds exert their antitumor effects includes:
- Cell Cycle Arrest : Studies indicate that certain derivatives can arrest the cell cycle in the G2/M phase, leading to increased apoptosis in cancer cells .
- Tubulin Polymerization Inhibition : Compounds similar to 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
Analgesic and Sedative Effects
Research has also explored the analgesic properties of pyrrolo derivatives. In animal models:
- Certain compounds demonstrated analgesic effects comparable to morphine and inhibited spontaneous locomotor activity in mice, suggesting potential as sedatives .
Case Studies and Research Findings
Several studies highlight the biological relevance of pyrrolo derivatives:
- Study on TNIK Inhibition : A series of pyrrolo compounds were identified as potent inhibitors of TNIK (a target implicated in cancer), with some exhibiting IC50 values lower than 1 nM .
- Comparison with Other Compounds : The structural uniqueness of 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride compared to other pyrrole-based compounds contributes to its distinct biological profile, making it a valuable candidate for further research .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation (e.g., using NaH and methyl iodide in THF at 0°C to room temperature) followed by catalytic hydrogenation or boronic acid coupling for ring functionalization . Optimization may involve adjusting reaction time, temperature, or catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment, with purity verified by HPLC or NMR.
Q. How should researchers characterize the stereochemistry and structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography to resolve stereochemical ambiguities (e.g., (3aS,7aR) configuration) . Complementary techniques include ¹H/¹³C NMR for proton environment analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Polarimetry or chiral HPLC can validate enantiomeric purity if applicable.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/REACH guidelines for hygroscopic or corrosive substances. Use fume hoods for weighing and synthesis due to potential HCl release. Waste must be neutralized (e.g., with sodium bicarbonate) and disposed via certified hazardous waste contractors . Safety data sheets (SDS) should be consulted for PPE requirements (gloves, goggles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : Synthesize analogs with modifications to the pyrrolopyridine core (e.g., substituent variations at the 3- or 5-positions) and test in vitro/in vivo bioactivity assays. For example, replace methyl groups with bulkier alkyl chains or introduce electron-withdrawing groups to assess binding affinity changes. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Reproduce experiments under standardized protocols, ensuring batch-to-batch consistency of the compound via LC-MS purity checks (>98%) .
Q. How can researchers develop robust impurity profiling methods for this compound?
- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect and quantify synthesis byproducts (e.g., dealkylated intermediates). Compare against pharmacopeial reference standards (e.g., BP/EP guidelines) for impurity thresholds . Accelerated stability studies (40°C/75% RH) can identify degradation products.
Q. What computational models predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Use QSPR tools like ACD/Labs or Schrodinger’s QikProp. Input SMILES notation to calculate partition coefficients (logP) and aqueous solubility. Validate predictions experimentally via shake-flask solubility tests or HPLC retention time correlation .
Methodological Considerations for Experimental Design
- Stereochemical Analysis : For diastereomer separation, employ chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol mobile phases .
- Data Reproducibility : Document reaction parameters (e.g., humidity, solvent lot) to minimize variability. Use statistical tools (e.g., ANOVA) to assess significance of observed bioactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
